![molecular formula C18H20F6O3 B1326197 1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one CAS No. 898755-91-4](/img/structure/B1326197.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains a 3,5-bis(trifluoromethyl)phenyl group, which is known to act as a stabilizing counterion for electrophilic organic and organometallic cations .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 3,5-bis(trifluoromethyl)phenyl sulfones have been employed in the Julia-Kocienski olefination reaction with carbonyl compounds . The sulfones are readily prepared in high yields from commercially available 3,5-bis(trifluoromethyl)thiophenol through an alkylation/oxidation two-step sequence .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. The InChI and SMILES strings provide a textual representation of the compound’s structure . The compound has a molecular weight of 413.4 g/mol .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, sodium tetrakis [3,5-bis(trifluoromethyl)phenyl]borate demonstrates catalytic activity for Friedel–Crafts addition reactions of phenolic and other aromatic nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For example, the presence of the 1,3-dioxane ring and the 3,5-bis(trifluoromethyl)phenyl group may influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Linear Bis-Porphyrin : A bis-porphyrin compound was synthesized, involving a linear bridge complexed with a [Ru(phen)2]2+ fragment. The synthesis process used 5,5′-bis[(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2′-bipyridine obtained via Suzuki coupling, an approach relevant to 1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one (Bruce et al., 2002).
Crystal Structures of Linked Porphyrin Precursors : Analysis of crystal structures of linked-porphyrin precursors, including 1,4-bis[2-(1,3-dioxan-2-yl)phenyl]butane, revealed important conformational properties, aiding in the understanding of the structural behavior of similar compounds (Jene & Ibers, 1999).
Adducts of Copper(II) Complexes : The study explored over 80 adducts of bis[1,1,1-trifluoro-4-phenylbuta-2,4-dionato]copper(II) with various donors, including 1,3-dioxane. This research contributes to the understanding of complexation behaviors relevant to similar chemical structures (Kwiatkowski & Dettlaff-weglikowska, 1987).
Material Science and Luminescence
Synthesis and Luminescence of Lanthanide Complexes : A study focused on synthesizing dinuclear lanthanide complexes using a bis(β-diketonate) ligand containing trifluorinated alkyl groups, showing significant photoluminescence properties. These findings are pertinent to materials science and potential applications in photoluminescent devices (Shi et al., 2013).
Thermoset Polyesters from Polyesters with Pendant Ketals : Copolymerization involving compounds similar to 1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one produced polyesters with pendant ketals, leading to thermosets with specific properties. This research is crucial for the development of new polymeric materials (Kriegel et al., 1998).
Organic Synthesis and Structural Studies
Photophysical Behavior of Macromolecules : A study on the synthesis and photophysical behavior of novel macromolecules, including derivatives similar to the compound , highlights the importance of such compounds in the study of electronic charge distribution and emission spectra (Saleh et al., 2016).
Conformational Analysis of Organic Compounds : An investigation into the structure and conformation of related 1,3-dioxane compounds provided insights into their potential as reagents in organic synthesis and their bactericidal properties (Khazhiev et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F6O3/c1-16(2)9-26-15(27-10-16)5-3-4-14(25)11-6-12(17(19,20)21)8-13(7-11)18(22,23)24/h6-8,15H,3-5,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUTRWEBANKCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646008 |
Source


|
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
CAS RN |
898755-91-4 |
Source


|
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

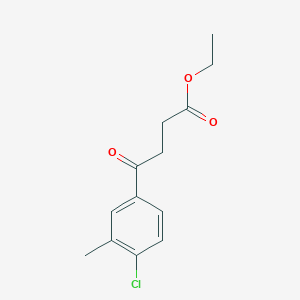
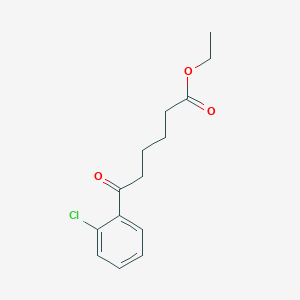
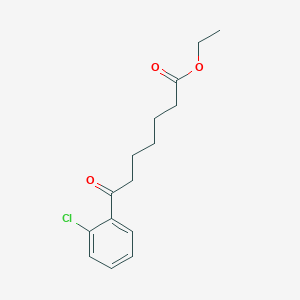
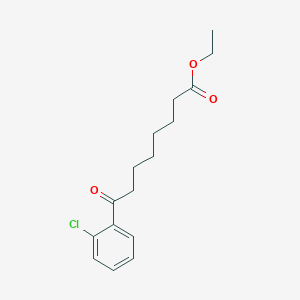
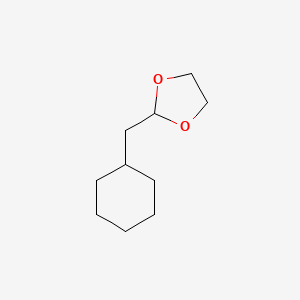
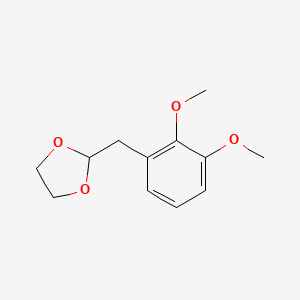
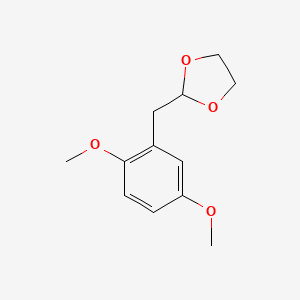
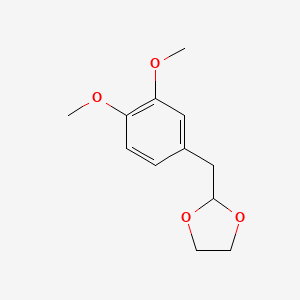
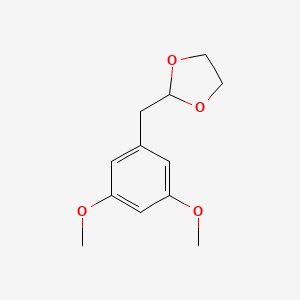
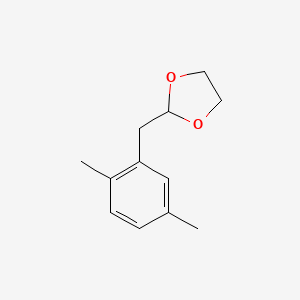
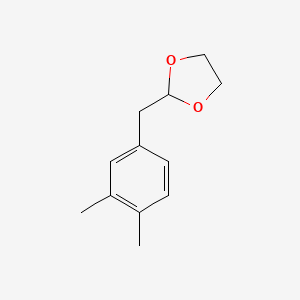
![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)